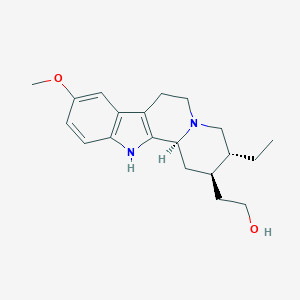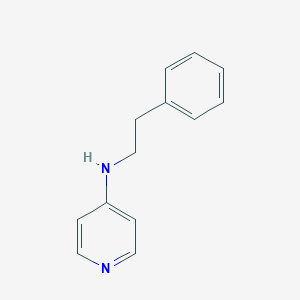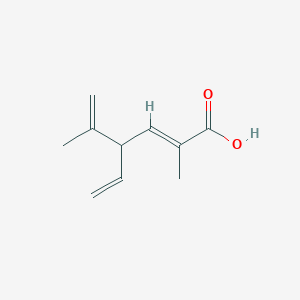
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid, also known as geranic acid, is a natural compound found in various plants such as lemongrass, rose oil, and ginger oil. It is a member of the family of unsaturated fatty acids and is widely used in the food, cosmetic, and pharmaceutical industries. Geranic acid has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid is not fully understood, but it is believed to involve several pathways. Geranic acid has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Geranic acid has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent or treat various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Geranic acid has also been found to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Geranic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other natural compounds. It also has a wide range of biological activities, making it useful for studying various diseases and conditions. However, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its stability and purity can be affected by factors such as light and temperature, which can affect its biological activity.
Orientations Futures
There are several future directions for research on (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid. One area of interest is its potential use as a natural preservative in the food and cosmetic industries. Geranic acid has been found to possess antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Geranic acid has been found to have a positive effect on cognitive function and memory, and may have potential as a therapeutic agent for these conditions. Finally, further research is needed to fully understand the mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid and its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
Geranic acid can be synthesized by several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid from plant materials by using solvents such as ethanol or hexane. Chemical synthesis involves the reaction of geraniol, a natural alcohol, with an oxidizing agent such as potassium permanganate or chromic acid.
Applications De Recherche Scientifique
Geranic acid has been extensively studied for its biological activities, including its antimicrobial, antioxidant, and anticancer properties. Studies have shown that (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid exhibits antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. In addition, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
17152-12-4 |
|---|---|
Nom du produit |
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
Clé InChI |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
SMILES isomérique |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
SMILES canonique |
CC(=C)C(C=C)C=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



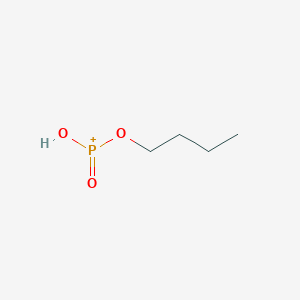
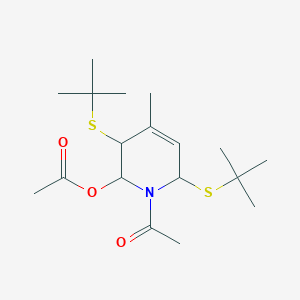
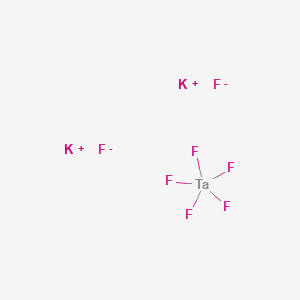
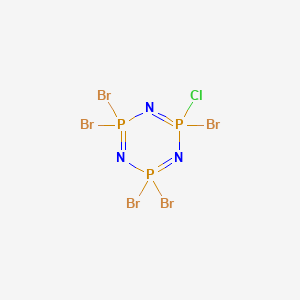
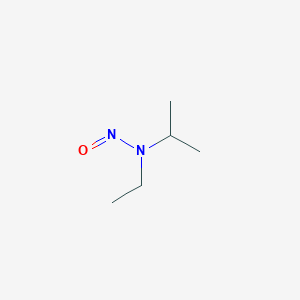

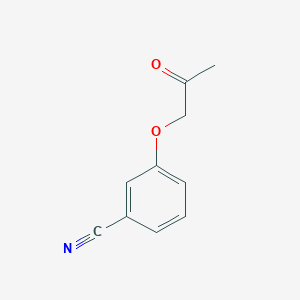
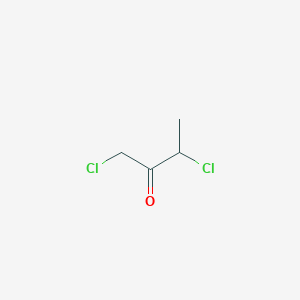
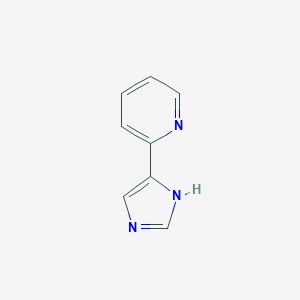
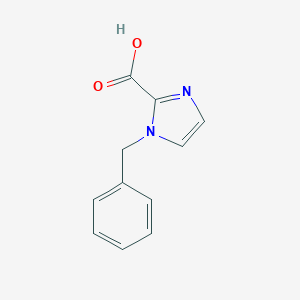

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
